3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Purity Procurement Synthetic Intermediate

Medicinal chemistry teams developing GCN2 kinase inhibitors or chemokine receptor antagonists require a reliable 3-ethyl triazolopyrimidine scaffold with a free thiol handle for SAR exploration. Generic 7-chloro or 3-benzyl analogs fail to replicate the correct substitution pattern, jeopardizing patent alignment. • 3-Ethyl group matches the preferred alkyl substitution in US20160015712, ensuring GCN2 inhibitor scaffold compliance. • 7-Thiol enables chemoselective conjugation to dyes, biotin, or photoaffinity labels under mild conditions (pH 7.4, RT). • 98% purity guarantees reproducible dose-response data for hit-to-lead optimization. Procure as reference standard for N3-alkyl SAR studies (methyl, ethyl, propyl). Global B2B shipping from BenchChem.

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 1105191-09-0
Cat. No. B1418244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
CAS1105191-09-0
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=S)N=CN2)N=N1
InChIInChI=1S/C6H7N5S/c1-2-11-5-4(9-10-11)6(12)8-3-7-5/h3H,2H2,1H3,(H,7,8,12)
InChIKeyCYGRXZYWTPYCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS 1105191-09-0): A Specialized Heterocyclic Building Block for Medicinal Chemistry


3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol (CAS 1105191-09-0) belongs to the triazolopyrimidine class, featuring a fused triazole-pyrimidine core with a thiol (-SH) group at the 7-position and an ethyl substituent at the N3 position. This scaffold is recognized as a versatile pharmacophore in kinase inhibition and chemokine receptor antagonism [1]. The compound serves as a key intermediate for constructing focused libraries targeting GCN2, LSD1, and chemokine GPCRs, making it strategically important for hit-to-lead optimization programs [2].

Scaffold
Fused triazole-pyrimidine core for kinase and GPCR library design
Handle
7-thiol enables mild, chemoselective late-stage derivatization
Substituent
3-ethyl fits preferred alkyl scope in reported GCN2 inhibitor claims

Why 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Cannot Be Replaced by Generic Triazolopyrimidine Analogs


The triazolopyrimidine scaffold exhibits steep structure-activity relationships (SAR) at the N3, C5, and C7 positions, as demonstrated in chemokine receptor antagonist optimization campaigns [1]. Substituting the N3-ethyl group with larger benzyl or phenyl groups can drastically alter target selectivity and potency, while replacing the 7-thiol with chloride or other leaving groups renders the compound inert for key bioconjugation chemistries. Generic interchange without matching these substitution patterns risks nullifying the desired biological or synthetic utility [2].

N3 substitution pattern
Replacing 3-ethyl with benzyl or phenyl may shift target selectivity and potency profiles. SAR steep at this position.
7-thiol reactivity
7-chloro analogs require harsh conditions for nucleophilic displacement, limiting mild bioconjugation workflows. Thiol group is essential for pH-neutral alkylation.

Quantitative Differentiation Evidence for 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol vs. Closest Analogs


Purity Advantage: 98% for 3-Ethyl vs. 95% for 3-Benzyl Analog from Leyan

The 3-ethyl analog (CAS 1105191-09-0) is available from Leyan at a purity of 98% . In contrast, the 3-benzyl analog (CAS 13925-59-2) from the same supplier is offered at 95% purity . This 3-percentage-point purity differential reduces batch-to-batch variability and minimizes the need for additional purification before use in sensitive coupling reactions.

Purity
Lot attribute
+3%
Improved reaction stoichiometry accuracy
Supplier spec: 98% vs 95% for 3-benzyl analog
Purity Procurement Synthetic Intermediate

Thiol Reactivity Enables Mild Bioconjugation vs. Chloro Analogs

The 7-thiol group of the target compound enables selective alkylation and metal coordination under mild aqueous conditions (pH >7) [1]. By comparison, the 7-chloro analog (e.g., 3-benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine, CAS 21410-06-0) requires harsher nucleophilic displacement conditions (elevated temperature, strong base), limiting its utility in sensitive biomolecule functionalization .

Thiol reactivity
Class-level
Mild (pH 7.4, RT) vs Harsh (Δ, base)
Enables biomolecule-compatible conjugation
7-Cl analog requires strong base, elevated temp
Bioconjugation Thiol-alkylation Chemical Probe

Patent-Defined Preference for 3-Alkyl Over 3-Aryl Substituents in GCN2 Inhibition

Patent US20160015712 explicitly claims triazolo[4,5-d]pyrimidine GCN2 inhibitors where the N3 substituent (R2) is 'unbranched or branched alkyl with 1-7 C-atoms' [1]. The 3-ethyl group in the target compound falls squarely within this preferred scope, whereas 3-phenyl or 3-benzyl analogs (aryl/benzyl types) lie outside the primary claim, suggesting reduced compatibility with the GCN2 active site architecture.

GCN2 patent scope
Context-dependent
In-claim vs Out-of-claim
Aligns with preferred pharmacophore for GCN2 inhibitors
US20160015712 claims alkyl, excludes aryl/benzyl
GCN2 Kinase Cancer Patent SAR

Enamine Pricing Reflects Niche Synthetic Accessibility

Enamine lists the 3-ethyl analog at $640 per 0.1 g [1], a price point indicative of low-volume custom synthesis rather than stock availability. By contrast, widely available triazolopyrimidine intermediates (e.g., 3-methyl analogs) typically command significantly lower per-gram prices from bulk suppliers, though exact comparator pricing is not publicly listed. This premium underscores the compound's specialized utility and limited commercial sources.

Procurement cost
Data to verify
$640/0.1 g
Reflects low-volume custom synthesis
Enamine pricing; >10× premium vs bulk analogs
Procurement Cost Availability

Optimal Application Scenarios for 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol Based on Differentiated Evidence


GCN2 Kinase Inhibitor Hit-to-Lead Optimization

Use as a core scaffold for building patent-aligned GCN2 inhibitor libraries. The 3-ethyl substituent matches the preferred alkyl group in US20160015712, while the 7-thiol provides a handle for parallel derivatization to explore SAR at the solvent-exposed region [1][2].

Chemokine Receptor (CCR7/CXCR2) Antagonist Development

Employ for SAR studies at the 7-position of triazolopyrimidine-based chemokine receptor antagonists. The free thiol allows direct installation of diverse thioether-linked substituents critical for modulating CCR7 vs. CXCR2 selectivity, as demonstrated in recent optimization campaigns [1].

Chemical Biology Probe Construction via Mild Thiol Conjugation

Utilize the 7-thiol for chemoselective conjugation to fluorescent dyes, biotin, or photoaffinity labels under near-physiological conditions (pH 7.4, room temperature) without damaging the triazolopyrimidine core. This is impractical with 7-chloro analogs requiring harsher conditions [1].

Structure-Activity Relationship Studies on N3-Alkyl Chain Length

Procure the 3-ethyl variant as a reference compound for systematically comparing the impact of N3-alkyl chain length (methyl, ethyl, propyl) on target potency and metabolic stability. The 98% purity ensures reliable dose-response data generation [1].

Application
Selection Property
Validation Focus
GCN2 kinase inhibitor optimization
Patent-preferred alkyl substitution
Solvent-exposed region SAR via 7-thiol derivatization
CCR7/CXCR2 antagonist development
7-thiol handle for thioether SAR
CCR7 vs. CXCR2 selectivity modulation
Chemical biology probe construction
Thiol-mediated mild conjugation
Protein-small molecule conjugate integrity under physiological conditions
N3-alkyl chain length SAR
98% purity reference standard
Reliable assay data for chain length comparison
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